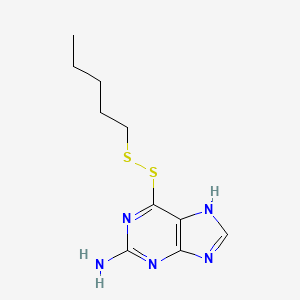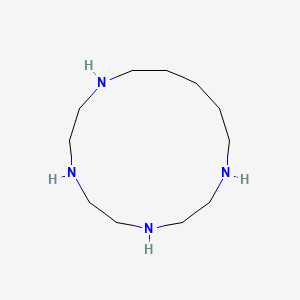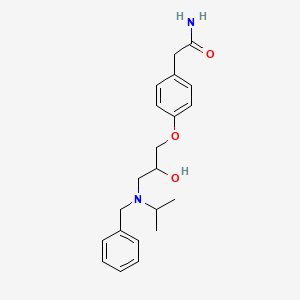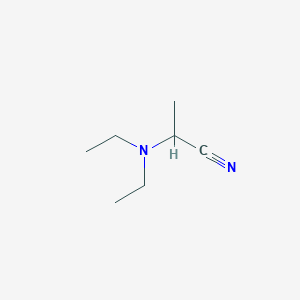![molecular formula C10H11ClOS B14428813 3-[(4-Chlorophenyl)sulfanyl]butanal CAS No. 81008-50-6](/img/structure/B14428813.png)
3-[(4-Chlorophenyl)sulfanyl]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfanyl]butanal is an organic compound characterized by the presence of a 4-chlorophenyl group attached to a sulfanyl group, which is further connected to a butanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butanal typically involves the reaction of 4-chlorothiophenol with butanal under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Chlorophenyl)sulfanyl]butanoic acid.
Reduction: 3-[(4-Chlorophenyl)sulfanyl]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)sulfanyl]butanal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butanal involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Bromophenyl)sulfanyl]butanal
- 3-[(4-Methylphenyl)sulfanyl]butanal
- 3-[(4-Nitrophenyl)sulfanyl]butanal
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]butanal is unique due to the presence of the chlorine atom in the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can also affect the compound’s physical properties, such as its boiling point and solubility.
Eigenschaften
CAS-Nummer |
81008-50-6 |
|---|---|
Molekularformel |
C10H11ClOS |
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanylbutanal |
InChI |
InChI=1S/C10H11ClOS/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,7-8H,6H2,1H3 |
InChI-Schlüssel |
BIOGIOJNNVAUSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


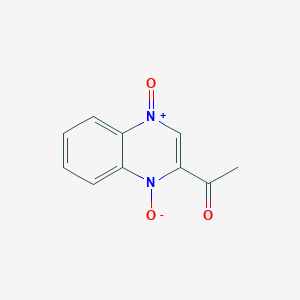

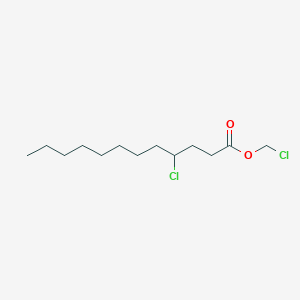
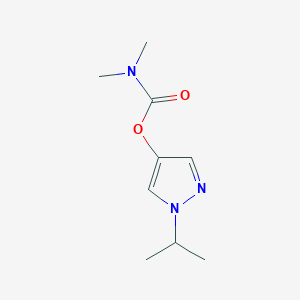
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)

